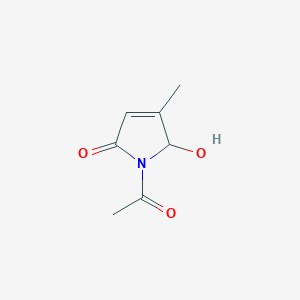

1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one

Description

1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone derivative characterized by a bicyclic lactam structure with acetyl (position 1), methyl (position 4), and hydroxy (position 5) substituents. This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one family, a class of heterocycles known for their diverse biological activities and structural versatility in medicinal chemistry .

Properties

IUPAC Name |

1-acetyl-2-hydroxy-3-methyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-3-6(10)8(5(2)9)7(4)11/h3,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMZVSCLYDXKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575606 | |

| Record name | 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917989-06-1 | |

| Record name | 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process. One common method involves the cyclization of a suitable precursor, such as 3-methyl-4-hydroxy-2-butenolide, followed by acetylation. The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 1-acetyl-5-oxo-4-methyl-1,5-dihydro-2H-pyrrol-2-one.

Reduction: Formation of 1-(1-hydroxyethyl)-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The hydroxy and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Position 1 Substituents

Position 4 Substituents

Position 5 Substituents

- 5-Hydroxy group : Critical for hydrogen bonding in the target compound. Analogues with 5-methylene (e.g., phyllostictine A, ) show enhanced herbicidal activity due to electrophilic reactivity .

- 5-Aryl groups : Compounds like 5-(4-methoxyphenyl) (e.g., 8p, ) demonstrate improved metabolic stability compared to the hydroxy group .

Physical and Chemical Properties

Biological Activity

Overview

1-Acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound characterized by its pyrrolidone core structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. Its unique structural features, including both acetyl and hydroxy functional groups, contribute to its diverse applications.

- Molecular Formula : C₇H₉NO₂

- Molecular Weight : 155.15 g/mol

- CAS Number : 917989-06-1

The synthesis of this compound typically involves cyclization of precursors such as 3-methyl-4-hydroxy-2-butenolide followed by acetylation under specific reaction conditions. The mechanism of action is believed to involve interactions with various molecular targets through hydrogen bonding facilitated by the hydroxy and acetyl groups, which can modulate biological pathways effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 4 μg/mL . This suggests that similar structures may hold promise in developing new antimicrobial agents.

Antitumor Activity

Research has indicated that highly functionalized derivatives of 5-hydroxy-2H-pyrrol-2-one exhibit antitumor effects, particularly against estrogen receptor-positive breast cancer cells. In preclinical evaluations, certain compounds were found to inhibit estrogen receptor-mediated transcription and induce apoptosis in cancer cells . This positions this compound as a potential lead compound in cancer therapeutics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar heterocyclic compounds:

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antitumor | TBD |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | Structure | Antibacterial (MRSA) | 4 |

| Highly functionalized derivatives | Structure | Antitumor (ER-positive BC) | TBD |

Case Studies

Several case studies have explored the biological activity of pyrrolidone derivatives:

- Antibacterial Activity : A study demonstrated that derivatives showed promising MIC values against MRSA strains, indicating their potential as new antibiotic agents .

- Antitumor Effects : Research focusing on estrogen receptor-positive breast cancer revealed that certain derivatives could inhibit tumor growth and induce cell cycle arrest in cancer cells .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate estrogen receptor activity without significant side effects associated with traditional therapies .

Q & A

Q. What are the common synthetic routes for 1-acetyl-5-hydroxy-4-methyl-1,5-dihydro-2H-pyrrol-2-one and its derivatives?

The compound and its analogs are typically synthesized via base-assisted cyclization of precursor nitriles or ketones. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones are prepared by reacting substituted butanenitriles with aqueous bases (e.g., KOH or NaOH) under reflux, followed by acidification. Purification is achieved via column chromatography (gradient elution with ethyl acetate/PE) or recrystallization from ethanol .

Q. How is the purity and structural integrity of synthesized derivatives validated?

Characterization involves a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.

- FTIR to identify functional groups (e.g., hydroxyl, carbonyl).

- HRMS to verify molecular weight and fragmentation patterns. For example, compound 8o (m.p. 161.8–164.6°C) was confirmed via ¹H NMR (δ 7.35–6.85 ppm for aromatic protons) and HRMS (m/z 352.1312) .

Q. What are the critical parameters for optimizing reaction yields during synthesis?

Key factors include:

- Reaction time : Extended reflux periods (e.g., 10–12 hours) improve cyclization efficiency.

- Base strength : Strong bases (e.g., KOH) enhance deprotonation and cyclization.

- Solvent selection : Ethanol or THF is preferred for solubility and stability of intermediates .

Advanced Research Questions

Q. How do substituents on the pyrrol-2-one core influence reactivity and biological activity?

Substituents such as aryl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl) modulate electronic and steric effects. For instance:

- Electron-donating groups (e.g., –OCH₃) increase nucleophilicity at the 5-position, facilitating further functionalization .

- Bulky substituents (e.g., 4-tert-butylphenyl) reduce reaction yields due to steric hindrance . Structure-activity relationship (SAR) studies on analogs like 29 (m.p. 235–237°C) reveal that chloro-substituted aryl groups enhance binding to hydrophobic enzyme pockets .

Q. What computational methods are effective for predicting reaction pathways and optimizing experimental conditions?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can identify energetically favorable intermediates and transition states. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps, as seen in the design of 38 (17% yield, m.p. 221–223°C) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Recrystallization to remove by-products, as demonstrated for compound 15k (m.p. 247.0–249.5°C) .

Q. What methodologies are used to study the stability of 5-hydroxy-pyrrol-2-ones under varying pH and temperature?

Accelerated stability studies involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.